

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

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Compound of Interest

Compound Name: 2-(*p*-Tolyl)cyclopropanecarboxylic acid

Cat. No.: B3022900

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NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of **2-(*p*-tolyl)cyclopropanecarboxylic acid**. The analysis of both ^1H and ^{13}C NMR spectra provides detailed information about the connectivity, chemical environment, and stereochemistry of the molecule.

Proton (^1H) NMR Spectroscopy

Expertise & Experience: The Causality Behind ^1H NMR Analysis

The proton NMR spectrum of this molecule is highly informative due to the distinct chemical environments of the protons. The cyclopropane ring, in particular, exhibits characteristic upfield shifts and complex coupling patterns. This shielding is a well-documented phenomenon attributed to an aromatic-like ring current involving the σ -electrons of the strained three-membered ring.^[4] The rigidity of the cyclopropane ring also fixes the spatial relationships between its protons, leading to predictable, though often complex, geminal and vicinal coupling constants.^{[5][6]} The para-substituted tolyl group provides a simple, clean AA'BB' system, while the acidic proton of the carboxyl group is highly deshielded and often broadened by hydrogen bonding and chemical exchange.^[7]

Trustworthiness: A Self-Validating ^1H NMR Protocol

A robust experimental protocol is critical for obtaining high-quality, reproducible NMR data. The following workflow is designed to be self-validating by incorporating systematic checks.

Experimental Protocol: ^1H NMR Spectroscopy

• Sample Preparation:

- Accurately weigh 5-10 mg of **2-(p-tolyl)cyclopropanecarboxylic acid**.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Chloroform-d (CDCl_3) is a common choice for initial analysis.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if quantitative analysis or precise referencing is required, although modern spectrometers can reference the residual solvent peak.
- Transfer the solution to a clean, dry 5 mm NMR tube.

• Instrument Setup & Data Acquisition:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the cyclopropyl protons.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
- Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

• Validation & Confirmation:

- To confirm the identity of the acidic proton, add one drop of D_2O to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the carboxylic acid proton will disappear due to proton-deuterium exchange.^[7]

Data Interpretation & Predicted ^1H NMR Data

The spectrum is analyzed by integrating the signals to determine proton ratios and by measuring chemical shifts (δ) and coupling constants (J) to deduce the structure.

Proton Assignment	Predicted δ (ppm)	Multiplicity	Predicted J (Hz)	Notes
Carboxylic Acid (-COOH)	> 10.0	broad singlet	-	Chemical shift is concentration-dependent and the signal disappears upon D ₂ O exchange. [7]
Aromatic (Tolyl, Hortho)	~7.15	doublet	~8.0	Protons ortho to the cyclopropyl group. Part of an AA'BB' system.
Aromatic (Tolyl, Hmeta)	~7.05	doublet	~8.0	Protons meta to the cyclopropyl group. Part of an AA'BB' system.
Cyclopropyl (-CH-)	1.5 - 2.6	multiplet	various	Complex region due to overlapping signals and cis/trans couplings. The proton attached to the carboxyl-bearing carbon will be the most deshielded.
Cyclopropyl (-CH ₂ -)	1.0 - 1.8	multiplet	various	These protons are highly shielded due to the ring's anisotropy. [4]

Methyl (-CH ₃)	~2.30	singlet	-	Typical chemical shift for a methyl group attached to a benzene ring.
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Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: The Causality Behind ¹³C NMR Analysis

¹³C NMR spectroscopy complements the ¹H NMR data by providing a direct count of the unique carbon atoms in the molecule. The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment. The carboxylic carbonyl carbon is significantly deshielded, appearing far downfield.[8] The carbons of the tolyl group can be readily assigned based on established substituent effects, while the sp³-hybridized cyclopropyl carbons are found in the shielded, upfield region of the spectrum.[9]

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.
- Instrument Setup & Data Acquisition:
 - Switch the spectrometer probe to the ¹³C frequency.
 - Acquire a standard proton-decoupled ¹³C spectrum. This common experiment provides a single peak for each unique carbon atom.
 - A sufficient number of scans is required (often several hundred to thousands) to achieve a good signal-to-noise ratio.
- Advanced Experiments (Optional):
 - Run a DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiment to differentiate between CH, CH₂, and CH₃ groups and

quaternary carbons. This is invaluable for assigning the cyclopropyl and aromatic carbons definitively.

Data Interpretation & Predicted ^{13}C NMR Data

Carbon Assignment	Predicted δ (ppm)	Notes
Carboxylic Acid (-COOH)	175 - 180	The most deshielded carbon, typical for a carboxylic acid. ^[8]
Aromatic (Tolyl, Cipso-Cyclopropyl)	138 - 142	Quaternary carbon attached to the cyclopropane ring.
Aromatic (Tolyl, Cipso-Methyl)	135 - 138	Quaternary carbon attached to the methyl group.
Aromatic (Tolyl, Cortho)	~129	CH carbons ortho to the cyclopropyl group.
Aromatic (Tolyl, Cmeta)	~126	CH carbons meta to the cyclopropyl group.
Cyclopropyl (-CH-)	25 - 35	Methine carbons of the cyclopropane ring.
Cyclopropyl (-CH ₂ -)	15 - 25	Methylene carbon of the cyclopropane ring.
Methyl (-CH ₃)	~21	Typical chemical shift for a tolyl methyl group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: The Causality Behind IR Analysis

IR spectroscopy excels at identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. For **2-(p-tolyl)cyclopropanecarboxylic acid**, the most prominent and diagnostic feature is the carboxylic acid group, which gives rise to two unmistakable absorptions. The O-H bond vibration appears as an exceptionally broad band

due to strong intermolecular hydrogen bonding, which forms a stable dimeric structure.[10][11] This broadness is a hallmark of carboxylic acids. The second key feature is the intense C=O (carbonyl) stretching vibration.[8]

Trustworthiness: A Self-Validating IR Protocol

The following protocol ensures a clean and interpretable spectrum, free from common artifacts.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Instrument Preparation:
 - Ensure the ATR crystal (typically diamond or germanium) is clean.
 - Acquire a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
- Sample Analysis:
 - Place a small amount of the solid **2-(p-tolyl)cyclopropanecarboxylic acid** powder directly onto the ATR crystal.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
- Data Processing & Cleaning:
 - The instrument software will automatically subtract the background spectrum.
 - Perform a baseline correction if necessary to ensure all peaks originate from the zero-absorbance line.

Data Interpretation & Predicted IR Data

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
O-H Stretch (Carboxylic Acid)	2500 - 3300	Strong, Very Broad	This is the most characteristic peak, often spanning a wide range and overlapping with C-H stretches. [10]
C-H Stretch (Aromatic/Aliphatic)	2850 - 3100	Medium, Sharp	These sharp peaks are often seen superimposed on the broad O-H band.
C=O Stretch (Carbonyl)	1690 - 1725	Strong, Sharp	The position indicates a hydrogen-bonded (dimeric) carboxylic acid. Conjugation with the cyclopropane ring may slightly lower this frequency. [8]
C=C Stretch (Aromatic)	~1610, ~1515	Medium to Weak	Characteristic vibrations of the benzene ring.
C-O Stretch (Carboxylic Acid)	1200 - 1320	Medium	Associated with the C-O single bond of the carboxyl group.
O-H Bend	~920	Medium, Broad	An out-of-plane bend characteristic of a dimeric carboxylic acid.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: The Causality Behind MS Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for preserving the molecular ion. In negative ion mode, ESI will readily deprotonate the carboxylic acid to yield the $[M-H]^-$ ion. In positive ion mode, the $[M+H]^+$ or $[M+Na]^+$ adducts can be observed. Harder ionization techniques like Electron Ionization (EI) will induce more fragmentation, providing structural information.

Experimental Protocol: LC-MS (ESI)

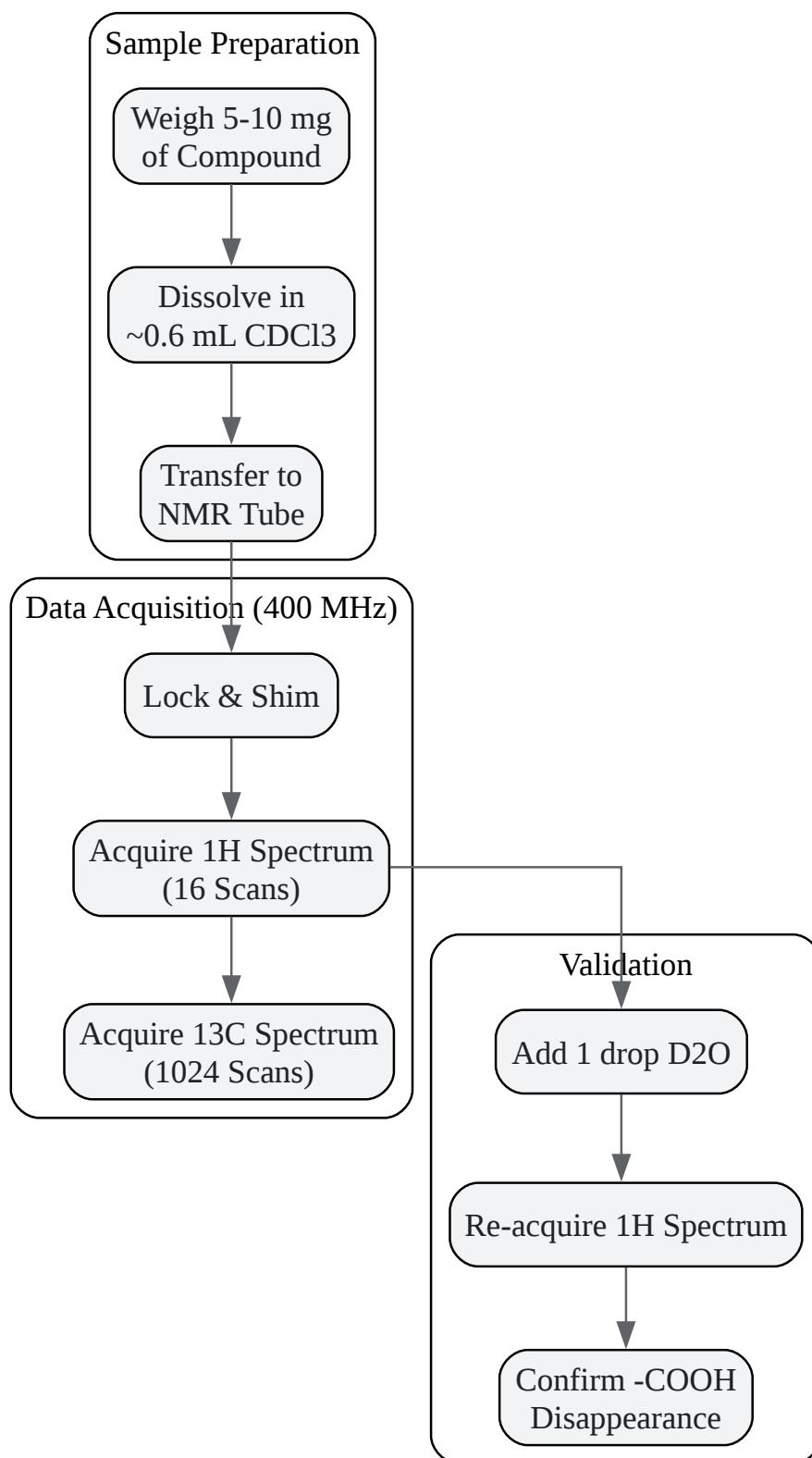
- Sample Preparation:
 - Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
 - Further dilute this stock solution to a final concentration of 1-10 μ g/mL using the mobile phase.
- Instrument Setup & Data Acquisition:
 - The sample is introduced into the mass spectrometer via a liquid chromatography (LC) system, which ensures only a pure compound enters the source.
 - Set the ESI source to operate in either negative or positive ion mode.
 - Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
- Tandem MS (MS/MS) for Fragmentation:
 - To confirm the structure, perform a product ion scan (MS/MS) by selecting the molecular ion (e.g., $[M-H]^-$ at m/z 175.1) as the precursor.
 - The precursor ion is fragmented in a collision cell, and the resulting fragment ions are analyzed, providing a fragmentation fingerprint.

Data Interpretation & Predicted MS Data

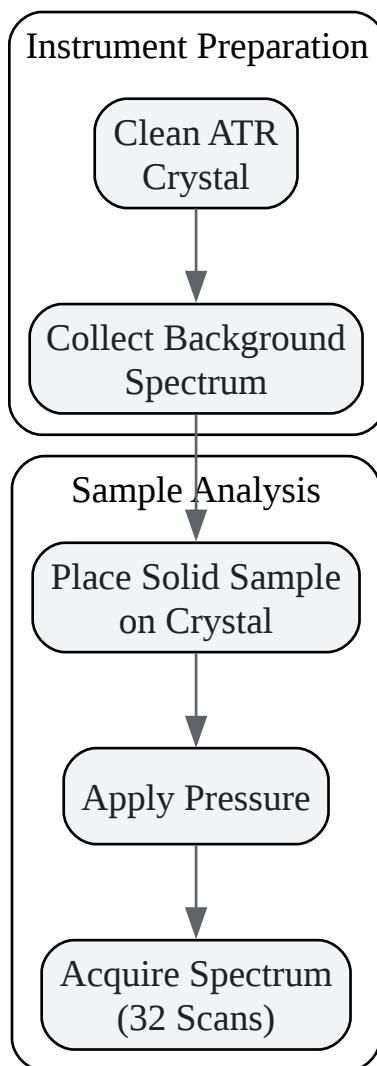
Ion	Predicted m/z	Ionization Mode	Notes
$[\text{M}-\text{H}]^-$	175.076	ESI (-)	The deprotonated molecule ($\text{C}_{11}\text{H}_{11}\text{O}_2^-$). This is often the base peak in negative mode.
$[\text{M}+\text{H}]^+$	177.091	ESI (+)	The protonated molecule ($\text{C}_{11}\text{H}_{13}\text{O}_2^+$).
$\text{M}^+\bullet$	176.084	EI	The molecular ion.
$[\text{M}-\text{COOH}]^+$	131.086	EI	A common and significant fragment resulting from the loss of the carboxyl group as a radical ($\bullet\text{COOH}$, 45 Da).
$[\text{C}_7\text{H}_7]^+$	91.054	EI	The tropylidium ion, a very stable fragment characteristic of tolyl-containing compounds.

Visualizing the Workflow

Effective experimental design follows a logical progression. The following diagrams illustrate the standard workflows for the spectroscopic analyses described.

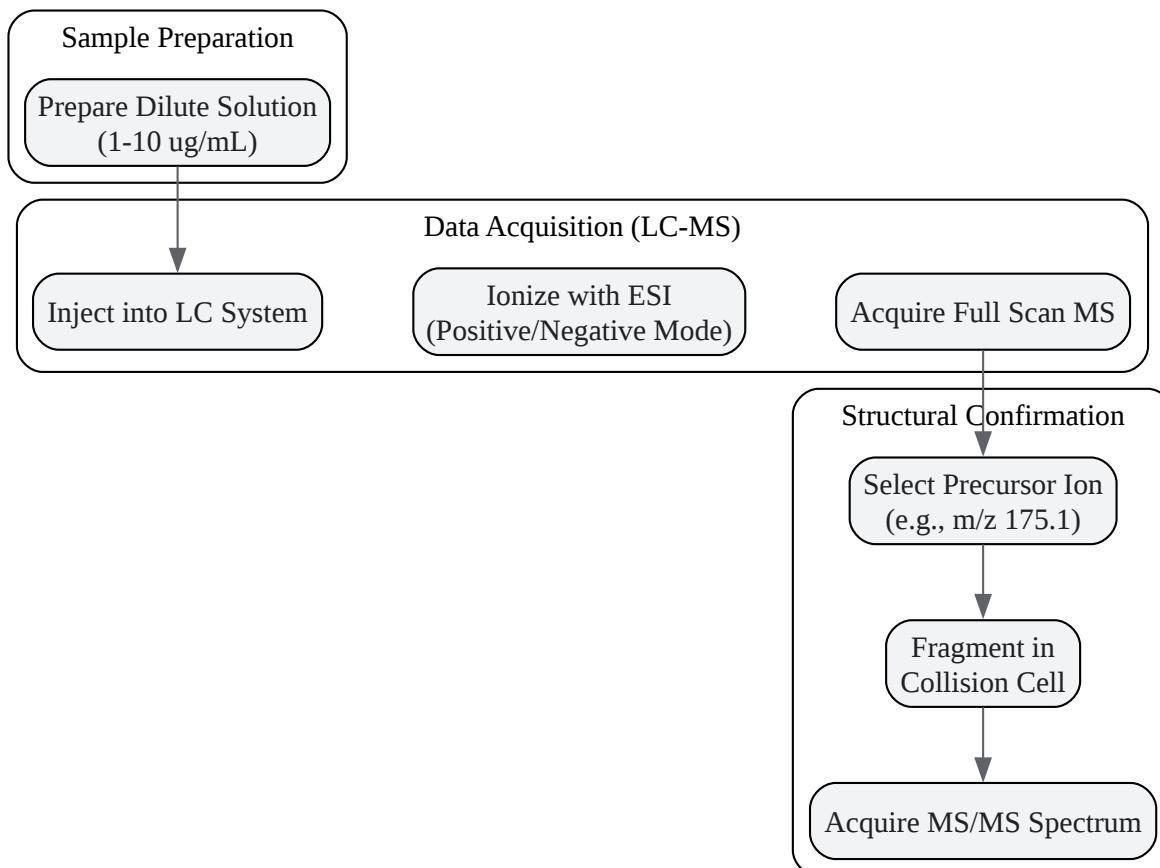
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Caption: Standard workflow for NMR spectroscopic analysis.



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Caption: Workflow for ATR-IR spectroscopy.



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Caption: Workflow for LC-MS/MS analysis.

Comprehensive Data Summary

This table provides a consolidated overview of the key predicted spectroscopic data for **2-(p-tolyl)cyclopropanecarboxylic acid**.

Technique	Feature	Predicted Value
^1H NMR	Carboxylic Proton (δ)	> 10.0 ppm
Aromatic Protons (δ)	~7.05 - 7.15 ppm	
Cyclopropyl Protons (δ)	1.0 - 2.6 ppm	
Methyl Protons (δ)	~2.30 ppm	
^{13}C NMR	Carbonyl Carbon (δ)	175 - 180 ppm
Aromatic Carbons (δ)	126 - 142 ppm	
Cyclopropyl Carbons (δ)	15 - 35 ppm	
Methyl Carbon (δ)	~21 ppm	
IR	O-H Stretch (cm^{-1})	2500 - 3300 (very broad)
	C=O Stretch (cm^{-1})	1690 - 1725 (strong)
MS	$[\text{M}-\text{H}]^-$ (m/z)	175.076
	$[\text{M}+\text{H}]^+$ (m/z)	177.091
	Molecular Ion (m/z)	176.084

This guide provides a robust framework for the spectroscopic analysis of **2-(p-tolyl)cyclopropanecarboxylic acid**. By understanding the principles behind the data and adhering to rigorous experimental protocols, researchers can confidently elucidate and confirm the structure of this and related molecules.

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